molecular formula C9H9FN4O2 B14076130 2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol

2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol

Cat. No.: B14076130
M. Wt: 224.19 g/mol
InChI Key: HYAXCCSMOVIHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol is an organic compound with the molecular formula C9H9FN4O2 This compound is characterized by the presence of a fluoro group, a methoxy group, a tetrazole ring, and a benzenemethanol moiety

Preparation Methods

The synthesis of 2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate precursor with sodium azide and triethyl orthoformate under acidic conditions.

    Introduction of the Fluoro Group: This step involves the fluorination of an intermediate compound using a fluorinating agent such as Selectfluor.

    Formation of the Benzenemethanol Moiety: This step involves the reduction of a corresponding benzaldehyde derivative using a reducing agent such as sodium borohydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized with various substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The fluoro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, influencing its binding affinity and selectivity for target proteins.

Comparison with Similar Compounds

2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol can be compared with other similar compounds such as:

    2-Fluoro-3-methoxybenzenemethanol: Lacks the tetrazole ring, resulting in different chemical and biological properties.

    3-Methoxy-6-(1H-tetrazol-1-yl)benzenemethanol:

    2-Fluoro-6-(1H-tetrazol-1-yl)benzenemethanol: Lacks the methoxy group, leading to variations in its chemical behavior and biological activity.

The presence of the tetrazole ring, fluoro group, and methoxy group in this compound makes it unique and versatile for various applications in scientific research.

Properties

Molecular Formula

C9H9FN4O2

Molecular Weight

224.19 g/mol

IUPAC Name

[2-fluoro-3-methoxy-6-(tetrazol-1-yl)phenyl]methanol

InChI

InChI=1S/C9H9FN4O2/c1-16-8-3-2-7(6(4-15)9(8)10)14-5-11-12-13-14/h2-3,5,15H,4H2,1H3

InChI Key

HYAXCCSMOVIHTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N2C=NN=N2)CO)F

Origin of Product

United States

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